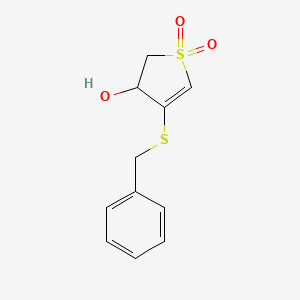
4-Carbamoylbenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in various chemical reactions, making diazonium salts valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylbenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzamide. The process begins with the reaction of 4-aminobenzamide with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound.
Industrial Production Methods: In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoylbenzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used in Sandmeyer reactions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) are used to convert the diazonium group to an amine.
Major Products Formed:
Substitution Reactions: Aryl halides, aryl cyanides, and other substituted aromatic compounds.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
4-Carbamoylbenzene-1-diazonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-carbamoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these reactions .
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in coupling reactions, the diazonium ion reacts with phenols or aromatic amines to form azo compounds through an electrophilic aromatic substitution mechanism .
Comparison with Similar Compounds
Benzenediazonium chloride: Another diazonium salt with similar reactivity but without the carbamoyl group.
4-Nitrobenzenediazonium chloride: Contains a nitro group instead of a carbamoyl group, leading to different reactivity and applications.
Uniqueness: 4-Carbamoylbenzene-1-diazonium chloride is unique due to the presence of the carbamoyl group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also impact the solubility and stability of the compound, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
85518-79-2 |
|---|---|
Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-carbamoylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H5N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4H,(H-,8,11);1H |
InChI Key |
DQZJSTBVRANEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



dimethyl-](/img/structure/B14401881.png)
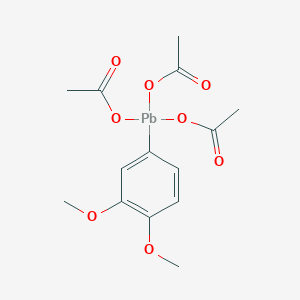
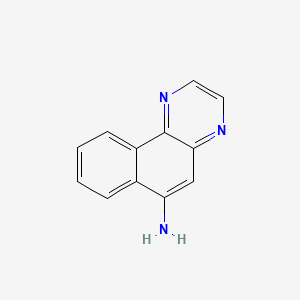

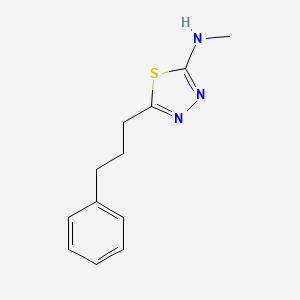
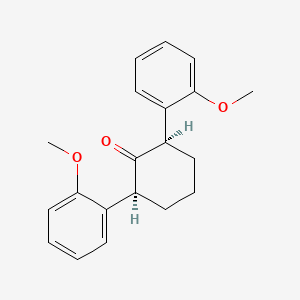
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
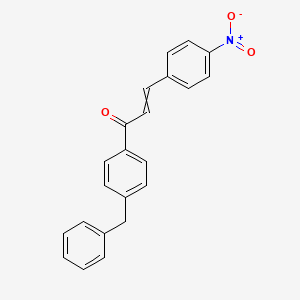
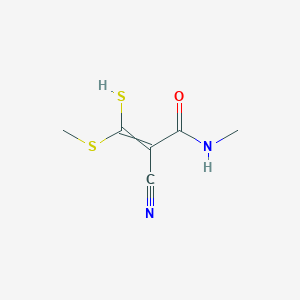
![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

